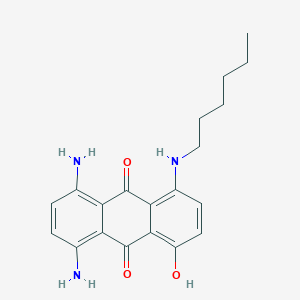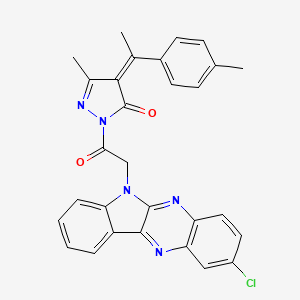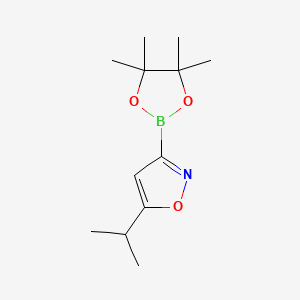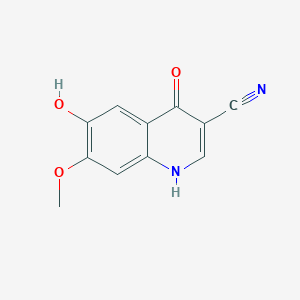
2-((tert-Butoxycarbonyl)amino)-4-iodobenzoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((tert-Butoxycarbonyl)amino)-4-iodobenzoic acid is an organic compound that features both a tert-butoxycarbonyl (Boc) protected amine and an iodine substituent on a benzoic acid core. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, while the iodine atom can serve as a versatile functional group for further chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-4-iodobenzoic acid typically involves the protection of an amine group with a Boc group, followed by iodination of the benzoic acid derivative. One common method involves the reaction of 4-iodobenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing flow reactors or continuous processing to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-4-iodobenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a palladium catalyst.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents like dichloromethane are commonly used.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF are typically employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the iodine atom is replaced by another functional group.
Deprotection Reactions: The major product is the free amine derivative of the benzoic acid.
Coupling Reactions: Products are typically biaryl or alkyne derivatives, depending on the coupling partners used.
Wissenschaftliche Forschungsanwendungen
2-((tert-Butoxycarbonyl)amino)-4-iodobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials
Wirkmechanismus
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-4-iodobenzoic acid largely depends on its use and the specific reactions it undergoesThe iodine atom can act as a leaving group or participate in coupling reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((tert-Butoxycarbonyl)amino)-3-iodobenzoic acid
- 2-((tert-Butoxycarbonyl)amino)-5-iodobenzoic acid
- 2-((tert-Butoxycarbonyl)amino)-4-bromobenzoic acid
Uniqueness
2-((tert-Butoxycarbonyl)amino)-4-iodobenzoic acid is unique due to the specific positioning of the iodine atom and the Boc-protected amine on the benzoic acid core. This unique structure allows for selective reactions and modifications that may not be possible with other similar compounds. The presence of the iodine atom also provides a versatile handle for further functionalization through various coupling reactions .
Eigenschaften
Molekularformel |
C12H14INO4 |
|---|---|
Molekulargewicht |
363.15 g/mol |
IUPAC-Name |
4-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H14INO4/c1-12(2,3)18-11(17)14-9-6-7(13)4-5-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) |
InChI-Schlüssel |
TYQRHBWIWRDVER-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)I)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione](/img/structure/B13137471.png)
![2-Bromo-3-methyl-1,8-bis[(propan-2-yl)oxy]anthracene-9,10-dione](/img/structure/B13137485.png)


![((6-Bromo-2,2-diphenylbenzo[d][1,3]dioxol-5-yl)methoxy)(tert-butyl)dimethylsilane](/img/structure/B13137504.png)






